molecular formula C21H13F7N6O B10965734 5-cyclopropyl-7-(difluoromethyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10965734
M. Wt: 498.4 g/mol
InChI Key: IYRPTKOLAMGOLL-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple fluorine atoms, a cyclopropyl group, and a pyrazolo[1,5-a]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclopropyl and difluoromethyl groups, and finally the attachment of the pentafluorobenzyl group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and fluorinated positions. Similar compounds include:

Properties

Molecular Formula

C21H13F7N6O

Molecular Weight

498.4 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H13F7N6O/c22-14-10(15(23)17(25)18(26)16(14)24)7-33-4-3-13(32-33)31-21(35)9-6-29-34-12(19(27)28)5-11(8-1-2-8)30-20(9)34/h3-6,8,19H,1-2,7H2,(H,31,32,35)

InChI Key

IYRPTKOLAMGOLL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NN(C=C4)CC5=C(C(=C(C(=C5F)F)F)F)F

Origin of Product

United States

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